molecular formula C15H22N3O6P B14476859 N-Benzoyl-L-alanyl-N-(1-phosphonoethyl)-D-alaninamide CAS No. 66381-25-7

N-Benzoyl-L-alanyl-N-(1-phosphonoethyl)-D-alaninamide

Katalognummer: B14476859
CAS-Nummer: 66381-25-7
Molekulargewicht: 371.33 g/mol
InChI-Schlüssel: BJHFAKFZWKSJIX-MTULOOOASA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-Benzoyl-L-alanyl-N-(1-phosphonoethyl)-D-alaninamide is a complex organic compound with a unique structure that includes both benzoyl and phosphonoethyl groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzoyl-L-alanyl-N-(1-phosphonoethyl)-D-alaninamide typically involves multiple steps, including the protection and deprotection of functional groups, as well as the formation of peptide bonds. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize the efficiency and scalability of the production process, ensuring consistent quality and cost-effectiveness.

Analyse Chemischer Reaktionen

Types of Reactions

N-Benzoyl-L-alanyl-N-(1-phosphonoethyl)-D-alaninamide can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

N-Benzoyl-L-alanyl-N-(1-phosphonoethyl)-D-alaninamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Studied for its potential role in biological processes and interactions with enzymes and other biomolecules.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of N-Benzoyl-L-alanyl-N-(1-phosphonoethyl)-D-alaninamide involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as enzyme inhibition or activation, modulation of signaling pathways, and changes in cellular function.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other peptide derivatives and phosphonoethyl-containing molecules. These compounds share structural similarities but may differ in their specific functional groups and overall properties.

Uniqueness

N-Benzoyl-L-alanyl-N-(1-phosphonoethyl)-D-alaninamide is unique due to its specific combination of benzoyl, alanyl, and phosphonoethyl groups. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Eigenschaften

CAS-Nummer

66381-25-7

Molekularformel

C15H22N3O6P

Molekulargewicht

371.33 g/mol

IUPAC-Name

1-[[(2R)-2-[[(2S)-2-benzamidopropanoyl]amino]propanoyl]amino]ethylphosphonic acid

InChI

InChI=1S/C15H22N3O6P/c1-9(17-15(21)12-7-5-4-6-8-12)13(19)16-10(2)14(20)18-11(3)25(22,23)24/h4-11H,1-3H3,(H,16,19)(H,17,21)(H,18,20)(H2,22,23,24)/t9-,10+,11?/m0/s1

InChI-Schlüssel

BJHFAKFZWKSJIX-MTULOOOASA-N

Isomerische SMILES

C[C@@H](C(=O)N[C@H](C)C(=O)NC(C)P(=O)(O)O)NC(=O)C1=CC=CC=C1

Kanonische SMILES

CC(C(=O)NC(C)C(=O)NC(C)P(=O)(O)O)NC(=O)C1=CC=CC=C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.